molecular formula C16H16N2O3 B2418919 6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2195879-33-3

6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2418919
CAS No.: 2195879-33-3
M. Wt: 284.315
InChI Key: FZXVWPOTZBHQCU-UHFFFAOYSA-N
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Description

6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core fused with a 2,4-dimethoxyphenyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, 6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. Its structural features make it a candidate for the development of new bioactive molecules .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications could extend to the fields of electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-b]pyridine derivatives and heterocyclic compounds with similar structural features. Examples include:

Uniqueness

What sets 6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine apart is its specific combination of the pyrrolo[3,4-b]pyridine core with the 2,4-dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

6-(2,4-Dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a synthetic compound belonging to the pyrrolo[3,4-b]pyridine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N3O3
  • Molecular Weight : 285.30 g/mol

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific kinases involved in cell cycle regulation. Notably:

  • Target Kinase : Cyclin-Dependent Kinase 2 (CDK2)
  • Mode of Action : Acts as a competitive inhibitor of CDK2, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Colon cancer (LoVo)
    • Ovarian cancer (SK-OV-3)
    • Breast cancer (MCF-7)

In vitro assays indicated that the compound's cytotoxicity is dose-dependent. For example:

Cell LineIC50 (µM)Reference
LoVo15
SK-OV-320
MCF-718

In these studies, the compound showed comparable efficacy to established chemotherapeutic agents like cisplatin and doxorubicin.

Mechanistic Studies

Further mechanistic studies have revealed that the compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins. This dual action contributes to its effectiveness as an antitumor agent.

Case Studies

  • In Vivo Efficacy :
    In a mouse model of colon cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.
  • Combination Therapy :
    A combination study with conventional chemotherapy agents indicated enhanced efficacy when used alongside doxorubicin. The combination treatment led to a synergistic effect that improved overall survival rates in treated mice.

Safety Profile

Preliminary toxicity studies suggest that while the compound exhibits potent antitumor activity, it also maintains a favorable safety profile with no significant adverse effects noted at therapeutic doses.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-12-5-6-13(15(8-12)21-2)16(19)18-9-11-4-3-7-17-14(11)10-18/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXVWPOTZBHQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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